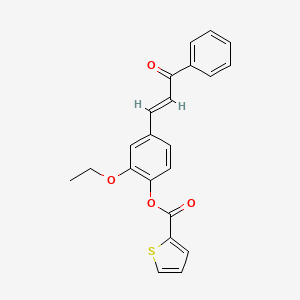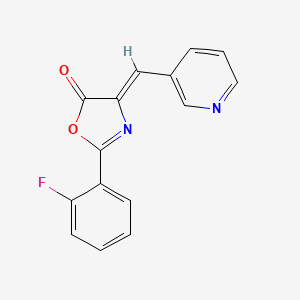![molecular formula C17H23N3O6 B5459433 N-[3-(4-morpholinyl)propyl]isonicotinamide 2-butenedioate](/img/structure/B5459433.png)
N-[3-(4-morpholinyl)propyl]isonicotinamide 2-butenedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(4-morpholinyl)propyl]isonicotinamide 2-butenedioate, also known as SMI-4a, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent and selective inhibitor of the protein phosphatase 2A (PP2A) enzyme, which is known to play a critical role in cell growth, differentiation, and survival. In
Mécanisme D'action
N-[3-(4-morpholinyl)propyl]isonicotinamide 2-butenedioate binds to the catalytic subunit of PP2A and inhibits its phosphatase activity. This leads to the accumulation of phosphorylated proteins, which in turn activates various signaling pathways that induce apoptosis and inhibit cell proliferation. Moreover, N-[3-(4-morpholinyl)propyl]isonicotinamide 2-butenedioate has been shown to induce the degradation of the regulatory subunit of PP2A, which further enhances its inhibitory effect on PP2A activity.
Biochemical and Physiological Effects
N-[3-(4-morpholinyl)propyl]isonicotinamide 2-butenedioate has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Moreover, N-[3-(4-morpholinyl)propyl]isonicotinamide 2-butenedioate has been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, N-[3-(4-morpholinyl)propyl]isonicotinamide 2-butenedioate has been shown to inhibit the growth of cancer cells in animal models, suggesting its potential use in cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(4-morpholinyl)propyl]isonicotinamide 2-butenedioate is a potent and selective inhibitor of PP2A, making it an ideal compound for scientific research. Moreover, N-[3-(4-morpholinyl)propyl]isonicotinamide 2-butenedioate has been optimized to produce high yields and purity, which is essential for reproducible experiments. However, N-[3-(4-morpholinyl)propyl]isonicotinamide 2-butenedioate has limitations in terms of its solubility and stability, which can affect its efficacy in experiments. Moreover, the potential off-target effects of N-[3-(4-morpholinyl)propyl]isonicotinamide 2-butenedioate should be carefully considered when interpreting experimental results.
Orientations Futures
Further research is needed to fully understand the mechanism of action of N-[3-(4-morpholinyl)propyl]isonicotinamide 2-butenedioate and its potential use in cancer therapy. Moreover, the development of more potent and selective inhibitors of PP2A is needed to improve the efficacy and specificity of this class of compounds. In addition, the potential use of N-[3-(4-morpholinyl)propyl]isonicotinamide 2-butenedioate in combination with other cancer therapies should be explored, including immunotherapy and targeted therapy. Finally, the potential use of N-[3-(4-morpholinyl)propyl]isonicotinamide 2-butenedioate in other diseases, such as neurodegenerative disorders, should be investigated.
Conclusion
N-[3-(4-morpholinyl)propyl]isonicotinamide 2-butenedioate is a small molecule inhibitor that has shown promising results in cancer research. Its ability to inhibit PP2A, a critical enzyme in cell growth and survival, makes it an attractive candidate for cancer therapy. However, further research is needed to fully understand its mechanism of action and potential use in combination therapy. The development of more potent and selective inhibitors of PP2A is also needed to improve the efficacy and specificity of this class of compounds.
Méthodes De Synthèse
The synthesis of N-[3-(4-morpholinyl)propyl]isonicotinamide 2-butenedioate involves a multi-step process that starts with the reaction of isonicotinic acid with 3-(4-morpholinyl)propylamine to form N-(3-pyridyl)propylamine. This intermediate is then reacted with isobutyl chloroformate to form N-(3-pyridyl)propyl carbamate, which is then reacted with 2-butenedioic anhydride to form N-[3-(4-morpholinyl)propyl]isonicotinamide 2-butenedioate. The synthesis of N-[3-(4-morpholinyl)propyl]isonicotinamide 2-butenedioate has been optimized to produce high yields and purity, making it an ideal compound for scientific research.
Applications De Recherche Scientifique
N-[3-(4-morpholinyl)propyl]isonicotinamide 2-butenedioate has been extensively studied for its potential use in cancer therapy. PP2A is known to play a critical role in regulating the activity of various signaling pathways that are dysregulated in cancer cells, including the PI3K/Akt/mTOR and MAPK/ERK pathways. By inhibiting PP2A, N-[3-(4-morpholinyl)propyl]isonicotinamide 2-butenedioate has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, prostate, and lung cancer cells. Moreover, N-[3-(4-morpholinyl)propyl]isonicotinamide 2-butenedioate has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
(E)-but-2-enedioic acid;N-(3-morpholin-4-ylpropyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2.C4H4O4/c17-13(12-2-5-14-6-3-12)15-4-1-7-16-8-10-18-11-9-16;5-3(6)1-2-4(7)8/h2-3,5-6H,1,4,7-11H2,(H,15,17);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWOKBWJPOXXEF-WLHGVMLRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CC=NC=C2.C(=CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCCNC(=O)C2=CC=NC=C2.C(=C/C(=O)O)\C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]proline](/img/structure/B5459382.png)
![4-(3-hydroxy-3-methylbutyl)-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]benzamide](/img/structure/B5459385.png)
![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(2-methylphenyl)-1,4-diazepane](/img/structure/B5459396.png)

![4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]-1-(1H-pyrrol-2-ylcarbonyl)piperidine](/img/structure/B5459414.png)
![[3-(2-phenylethyl)-1-(1-phenyl-1H-tetrazol-5-yl)piperidin-3-yl]methanol](/img/structure/B5459422.png)
![1-[(2-cyclohexyl-5-pyrimidinyl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane](/img/structure/B5459426.png)

![(2-{3-[(4-methyl-1-piperazinyl)carbonyl]-1,4'-bipiperidin-1'-yl}-2-oxoethyl)amine dihydrochloride](/img/structure/B5459446.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-[(1-methyl-1H-pyrazol-4-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5459447.png)
![2-{[5-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-thienyl]methyl}-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5459460.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-methylbenzamide](/img/structure/B5459468.png)